Methyl N-(4-amino-2-methylphenyl)carbamate
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Overview
Description
N-(4-amino-2-methylphenyl)carbamic acid methyl ester is an organic compound with the molecular formula C_10H_14N_2O_2 It is a derivative of carbamic acid and is characterized by the presence of an amino group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methylphenyl)carbamic acid methyl ester can be synthesized through the reaction of 4-amino-2-methylphenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of N-(4-amino-2-methylphenyl)carbamic acid methyl ester may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
N-(4-amino-2-methylphenyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)carbamic acid methyl ester
- N-(4-amino-2-ethylphenyl)carbamic acid methyl ester
- N-(4-amino-2-methylphenyl)carbamic acid ethyl ester
Uniqueness
N-(4-amino-2-methylphenyl)carbamic acid methyl ester is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
104479-00-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl N-(4-amino-2-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
NXGPKLMPJGLDFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)NC(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)OC |
Synonyms |
Carbamic acid, (4-amino-2-methylphenyl)-, methyl ester (9CI) |
Origin of Product |
United States |
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